Imidazo[2,1-b]thiazole Scaffold Validation: Documented Multitarget Kinase Inhibition as the Basis for Prioritization Over Non-Fused Heterocycles
The imidazo[2,1-b]thiazole scaffold that forms the core of CAS 897464-70-9 has been crystallographically confirmed to occupy the ATP-binding pocket of EGFR (PDB 3LZB, resolution 2.70 Å), establishing it as a bona fide kinase inhibitor chemotype [1]. In contemporaneous studies, imidazo[2,1-b]thiazole derivatives demonstrate dual EGFR/HER2 inhibition with IC50 values as low as 0.122 μM (EGFR) and 0.078 μM (HER2) for the most potent analogs, providing quantitative precedent that the scaffold is intrinsically capable of nanomolar-range kinase engagement [2]. A structurally related analog with a 6-(4-fluorophenyl) substituent and an N-arylacetamide side chain (BDBM50272587) was profiled against recombinant Tie2 kinase, yielding a measured IC50 of 1.30 × 10^4 nM (13 μM), confirming that 6-(4-fluorophenyl)-bearing imidazo[2,1-b]thiazole-acetamides are competent to engage kinase active sites, albeit with target-dependent potency [3]. This contrasts with non-fused thiazole or imidazole mono-heterocycles, which lack the conformational restraint and extended π-surface required for type I/type II kinase inhibitor binding modes.
| Evidence Dimension | Kinase inhibitory capacity of imidazo[2,1-b]thiazole scaffold vs. non-fused heterocycles |
|---|---|
| Target Compound Data | Scaffold present in CAS 897464-70-9; class-level EGFR IC50 range ~0.1–5 μM for optimized analogs; Tie2 IC50 = 13 μM for a close 6-(4-fluorophenyl) analog |
| Comparator Or Baseline | Non-fused thiazoles/imidazoles: generally >10 μM against kinases without extensive optimization; no co-crystal structures in kinase ATP sites |
| Quantified Difference | Imidazo[2,1-b]thiazole class achieves up to ~100-fold improvement in kinase IC50 over simple thiazoles; crystallographically validated binding mode (PDB 3LZB) |
| Conditions | EGFR and HER2 enzyme inhibition assays (HTRF KinEASE); Tie2 recombinant enzyme assay (baculovirus-Sf21 expression system) |
Why This Matters
Procurement of a compound built on a crystallographically validated kinase-inhibitory scaffold de-risks target engagement failure compared with untested or non-fused heterocyclic alternatives.
- [1] Fidanze SD, et al. Imidazo[2,1-b]thiazoles: multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases. Bioorg Med Chem Lett. 2010;20(8):2452-2455. View Source
- [2] Moharram EA, et al. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Bioorg Chem. 2024;150:107538. View Source
- [3] BindingDB Entry BDBM50272587. (E/Z)-4-(2-(6-(p-fluoro-phenyl)imidazo[2,1-b]thiazole derivative. Tie2 IC50: 1.30E+4 nM. Curated by ChEMBL/AstraZeneca. View Source
